Dexamisole hydrochloride chemical structure and properties
Dexamisole hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamisole, the (R)-enantiomer of the racemic compound tetramisole, is a synthetic imidazothiazole derivative.[1][2][3] Unlike its levorotatory counterpart, levamisole, which is known for its anthelmintic and immunomodulatory properties, dexamisole has been primarily investigated for its effects on the central nervous system, where it exhibits properties characteristic of an antidepressant.[4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for dexamisole hydrochloride.
Chemical Structure and Properties
Dexamisole is structurally defined as (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole.[4] The hydrochloride salt is the common form used in research and pharmaceutical preparations.
Physicochemical Properties of Dexamisole and its Hydrochloride Salt
| Identifier | Value | Reference |
| IUPAC Name | (6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][4][5]thiazole hydrochloride | [4] |
| Synonyms | (+)-Tetramisole hydrochloride, Dextramisole hydrochloride | [4] |
| CAS Number | 16595-80-5 (for Levamisole HCl, often used interchangeably for enantiomers) | |
| Molecular Formula | C₁₁H₁₂N₂S · HCl | [4] |
| Molecular Weight | 240.75 g/mol | [4] |
| Appearance | White to pale cream crystalline powder (inferred from Tetramisole HCl) |
| Property | Value | Notes |
| Melting Point | ~266-267 °C | Data for Tetramisole hydrochloride. The melting point of enantiomers is typically identical to the racemate. |
| Solubility | Freely soluble in water and methanol. Soluble in ethanol. | Data for Levamisole hydrochloride. Enantiomers generally share similar solubility profiles. |
| pKa | Not available | |
| LogP (Dexamisole base) | 1.8 | Computed value. |
Pharmacology
Mechanism of Action
The primary pharmacological activity of dexamisole is the inhibition of norepinephrine reuptake, which points to a central noradrenergic mechanism for its antidepressant effects. By blocking the norepinephrine transporter (NET), dexamisole increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This action is consistent with the mechanism of several tricyclic antidepressants.
Pharmacological Profile
Studies have shown that dexamisole exhibits a pharmacological profile similar in some aspects to tricyclic antidepressants. It has been observed to antagonize reserpine-induced hypothermia and reduce immobility time in the despair test in rats, both common indicators of antidepressant activity. Its effects are blocked by phenoxybenzamine, an alpha-adrenergic antagonist, further supporting its action on the noradrenergic system.
Synthesis and Chiral Separation
Dexamisole can be obtained through the resolution of racemic tetramisole. A common method involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid, to selectively precipitate one of the enantiomers.
Experimental Protocol: Chiral Resolution of Tetramisole
This protocol describes a general procedure for the separation of tetramisole enantiomers.
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Salt Formation: Dissolve racemic tetramisole in a suitable solvent, such as methanol. In a separate container, dissolve an equimolar amount of dibenzoyl-D-tartaric acid in the same solvent.
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Precipitation: Mix the two solutions. The diastereomeric salt of one of the enantiomers will have lower solubility and will precipitate out of the solution. For the separation of levamisole (the (S)-enantiomer), dibenzoyl-D-tartaric acid is effective.
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Isolation: The precipitated diastereomeric salt is collected by filtration.
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Liberation of the Free Base: The isolated salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base of the enantiomerically enriched tetramisole.
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Extraction: The free base is extracted into an organic solvent.
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Hydrochloride Salt Formation: The desired enantiomer (dexamisole) can be converted to its hydrochloride salt by treating the solution of the free base with hydrochloric acid.
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Crystallization: The dexamisole hydrochloride is then isolated by crystallization.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify dexamisole and levamisole from a racemic mixture.
Methodology:
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Chromatographic System: An Agilent 1100 HPLC system or equivalent.
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Column: Lux® i-Amylose-3 chiral stationary phase.
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Mobile Phase: Hexane:Isopropanol (80:20) with 0.1% Diethylamine.
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength.
Procedure:
-
Prepare a standard solution of racemic tetramisole hydrochloride in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the sample onto the column.
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Monitor the elution of the two enantiomers. The retention times will be different for dexamisole and levamisole, allowing for their separation and quantification.
In Vitro Norepinephrine Reuptake Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of dexamisole on the norepinephrine transporter.
Methodology:
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Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).
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Radioligand: [³H]Nisoxetine or [³H]Norepinephrine.
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Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
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Test Compound: Dexamisole hydrochloride dissolved in assay buffer over a range of concentrations.
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Instrumentation: Scintillation counter.
Procedure:
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Cell Preparation: Culture hNET-HEK293 cells to confluency in appropriate culture plates.
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Assay Setup: On the day of the experiment, wash the cells with KRH buffer.
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Incubation: Add the radioligand and varying concentrations of dexamisole hydrochloride to the cells. Incubate at room temperature for a specified time (e.g., 60 minutes). Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor, such as desipramine.
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Termination: Terminate the assay by rapidly washing the cells with ice-cold KRH buffer to remove unbound radioligand.
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Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of dexamisole. Calculate the IC₅₀ value, which is the concentration of dexamisole that inhibits 50% of the specific binding of the radioligand.
In Vitro Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
Objective: To assess the inhibitory effect of dexamisole on MAO-A and MAO-B activity.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
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Substrate: A suitable substrate for MAO that generates hydrogen peroxide upon oxidation (e.g., tyramine).
-
Detection Reagent: A fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (e.g., Amplex Red).
-
Instrumentation: Fluorescence microplate reader.
Procedure:
-
Reaction Setup: In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B), HRP, and the fluorometric probe to the assay buffer.
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Inhibitor Addition: Add varying concentrations of dexamisole hydrochloride to the wells. Include a positive control inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a no-inhibitor control.
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Initiation of Reaction: Add the MAO substrate to all wells to start the reaction.
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Measurement: Measure the fluorescence kinetically over a period of time (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.
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Data Analysis: Calculate the rate of reaction for each concentration of dexamisole. Plot the percentage of inhibition of MAO activity versus the concentration of dexamisole to determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Norepinephrine Signaling Pathway and Dexamisole's Point of Intervention
The antidepressant effect of dexamisole is primarily attributed to its interaction with the noradrenergic signaling pathway. The following diagram illustrates this pathway and the role of dexamisole.
Caption: Dexamisole inhibits the norepinephrine transporter (NET).
Experimental Workflow for Chiral Separation and Analysis
The following diagram outlines the workflow for the chiral separation and analysis of dexamisole.
Caption: Workflow for the chiral separation of tetramisole enantiomers.
Conclusion
Dexamisole hydrochloride is a compound of significant interest for its potential antidepressant properties, which are mediated through the inhibition of norepinephrine reuptake. This guide provides a foundational understanding of its chemical and pharmacological characteristics, along with detailed experimental protocols for its study. Further research into its specific binding affinities and in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
- 1. Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dexamisole | C11H12N2S | CID 66374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
